
Linagliptin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linagliptin-d3 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability of the compound. This modification can lead to improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of Deuterium: Deuterium atoms are introduced through specific deuterated reagents or by using deuterated solvents during the reaction steps.
Final Coupling: The final step involves coupling the deuterated intermediate with a piperidine derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards
化学反应分析
Types of Reactions: Linagliptin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the purine core or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Pharmacokinetics and Metabolism Studies
Linagliptin-D3 is employed in pharmacokinetic studies to trace the drug's metabolic pathways in the body. The incorporation of deuterium allows for precise measurement of linagliptin's half-life, absorption rates, and distribution in various tissues. This is particularly useful in understanding how modifications in dosage or formulation might affect its efficacy and safety profiles.
Clinical Trials for Type 2 Diabetes
Numerous clinical trials have investigated the efficacy of linagliptin in managing T2DM. A pooled analysis from Phase III trials demonstrated that linagliptin significantly reduced HbA1c levels compared to placebo, with a placebo-corrected mean reduction of approximately 1.0% when used as monotherapy or in combination with other agents like metformin . The findings support its use as an effective treatment option for patients with varying degrees of renal impairment due to its unique elimination pathway .
Combination Therapies
Recent studies have explored the synergistic effects of linagliptin when combined with other therapeutic agents. For instance, a study highlighted the combined effect of linagliptin and vitamin D3 on testicular steroidogenesis and spermatogenesis in cisplatin-exposed rats . This research suggests that linagliptin may mitigate testicular dysfunction caused by chemotherapy, indicating potential applications beyond diabetes management.
Case Study 1: Linagliptin and Vitamin D3 Synergy
A study conducted on cisplatin-exposed rats revealed that treatment with linagliptin and vitamin D3 significantly improved testicular architecture and hormone levels compared to control groups receiving only cisplatin. The combination therapy reduced endoplasmic reticulum stress markers and restored steroidogenic function .
Treatment Group | Testicular Weight Loss | Testosterone Levels | ER Stress Markers |
---|---|---|---|
Control | High | Low | High |
Linagliptin | Moderate | Moderate | Reduced |
Vitamin D3 | Moderate | Moderate | Reduced |
Linagliptin + Vitamin D3 | Low | High | Significantly Reduced |
This case study emphasizes the potential of linagliptin as a therapeutic agent beyond its traditional use in diabetes management.
Case Study 2: Long-term Efficacy in T2DM Management
In another analysis involving over 2,000 patients with T2DM, linagliptin was shown to maintain glycemic control over extended periods without significant adverse effects on renal function . Patients treated with linagliptin exhibited consistent reductions in HbA1c across different baseline renal function categories.
作用机制
Linagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon release. The molecular targets involved include glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors. The pathways affected by this compound include the insulin signaling pathway and glucose homeostasis .
相似化合物的比较
Linagliptin-d3 is compared with other dipeptidyl peptidase-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness: this compound stands out due to its enhanced metabolic stability and improved pharmacokinetic properties. Unlike other inhibitors, this compound has a longer half-life and is not primarily eliminated by the renal system, making it suitable for patients with renal impairment .
生物活性
Linagliptin-d3 is a deuterated analog of linagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications, particularly in relation to steroidogenesis and spermatogenesis.
This compound functions by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition enhances insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon release. The overall effect is a reduction in blood glucose levels, making it an effective treatment for T2DM.
- Inhibition of DPP-4 : this compound inhibits DPP-4, resulting in prolonged action of GLP-1 and GIP.
- Improved Glycemic Control : It lowers fasting plasma glucose and glycated hemoglobin (HbA1c) levels.
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to linagliptin, including:
Property | Value |
---|---|
Oral Bioavailability | ~30% |
Peak Plasma Concentration | 1.5 hours after administration |
Half-Life | 12 hours |
The deuterated form may provide enhanced stability and prolonged action compared to its non-deuterated counterpart.
1. Diabetes Management
This compound is primarily used for managing T2DM. Clinical trials have demonstrated its efficacy in improving glycemic control among patients with varying degrees of renal function, including those with chronic kidney disease (CKD) .
2. Effects on Steroidogenesis and Spermatogenesis
Recent studies have highlighted the potential role of this compound in enhancing testicular function. Notably, a study involving cisplatin-exposed rats showed that linagliptin treatment significantly improved testicular architecture and steroidogenic capacity:
- Study Design : Adult male albino rats were treated with cisplatin to induce testicular toxicity. They received either linagliptin (3 mg/kg/day), vitamin D3 (10 μg/kg/day), or a combination for four weeks.
Group | Treatment | Testicular Weight Change | Testosterone Levels Change |
---|---|---|---|
Control | None | Baseline | Baseline |
Cisplatin | None | Decreased | Decreased |
Linagliptin | Linagliptin alone | Increased | Increased |
Vitamin D3 | Vitamin D3 alone | Increased | Increased |
Combined Therapy | Linagliptin + Vitamin D3 | Most significant increase | Most significant increase |
The study revealed that this compound treatment led to the upregulation of steroidogenic markers such as StAR, CYP11A1, HSD3b, and HSD17b, which were downregulated in cisplatin-exposed rats. This suggests a protective effect against chemotherapy-induced gonadal damage .
Case Studies
Several clinical studies have documented the efficacy and safety profile of this compound:
- Long-term Efficacy in Elderly Patients : A study involving Japanese patients aged ≥60 years showed significant improvements in glycemic parameters without new safety concerns over a 52-week period .
- Safety Profile : In long-term studies, linagliptin was well tolerated with minimal adverse events reported. Drug-related adverse events occurred in only about 10% of patients .
属性
CAS 编号 |
1398044-48-8 |
---|---|
分子式 |
C₂₅H₂₅D₃N₈O₂ |
分子量 |
475.56 |
同义词 |
8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。